molecular formula C19H21N5O2S B12021371 4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-79-7

4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12021371
CAS No.: 624725-79-7
M. Wt: 383.5 g/mol
InChI Key: HBXMSIVTDNVQDJ-DEDYPNTBSA-N
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Description

4-Ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with the molecular formula C19H21N5O2S This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an ethoxyphenyl-substituted nitrile.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Condensation with 4-Ethoxybenzaldehyde: The final step involves the condensation of the triazole-thiol intermediate with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The triazole ring is a common motif in bioactive molecules, and the presence of the sulfanyl group could enhance binding interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infections.

Industry

In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone would depend on its specific application. Generally, the triazole ring can interact with metal ions or enzyme active sites, while the sulfanyl group can form strong interactions with thiol-containing biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde [3-(4-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
  • 4-Methoxybenzaldehyde [3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
  • 4-Methylbenzaldehyde [3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Uniqueness

The uniqueness of 4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its ethoxy groups, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different substituents, the ethoxy groups may enhance its ability to penetrate biological membranes or interact with specific molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

624725-79-7

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O2S/c1-3-25-16-9-5-14(6-10-16)13-20-23-24-18(21-22-19(24)27)15-7-11-17(12-8-15)26-4-2/h5-13,23H,3-4H2,1-2H3,(H,22,27)/b20-13+

InChI Key

HBXMSIVTDNVQDJ-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Origin of Product

United States

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